molecular formula C13H22N4O2 B582141 (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1263283-97-1

(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B582141
CAS No.: 1263283-97-1
M. Wt: 266.345
InChI Key: BGXWEOOVPZIQDT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a chiral, stereochemically defined pyrrolopyrazole derivative that serves as a critical synthetic intermediate in medicinal chemistry. Its primary research value lies in its role as a key building block for the preparation of potent and selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIP1 or RIPK1) inhibitors [1] . RIP1 kinase is a central regulator of inflammation, cell death (necroptosis), and innate immune responses, making it a prominent therapeutic target for a wide range of pathologies. Research focuses on targeting RIP1 for the treatment of autoimmune, inflammatory, and neurodegenerative diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and amyotrophic lateral sclerosis (ALS) [2] . This compound provides the essential, enantiomerically pure core scaffold that is incorporated into more complex molecules designed to bind the allosteric pocket of RIP1 kinase, thereby potently and selectively inhibiting its pro-inflammatory and pro-necroptotic activity [3] . As such, it is an indispensable tool for researchers in drug discovery programs aimed at developing novel therapeutics that modulate the necroptotic pathway. Its structure is confirmed by analytical data including 1 H NMR, 13 C NMR, and mass spectrometry [4] .

Properties

IUPAC Name

tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-7(2)10-9-8(11(14)16-15-9)6-17(10)12(18)19-13(3,4)5/h7,10H,6H2,1-5H3,(H3,14,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWEOOVPZIQDT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis Framework

The synthesis of (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically follows a five-step sequence starting from commercially available ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. The first step involves Boc protection of the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving 85–90% yield. Subsequent alkylation with isopropyl bromide under phase-transfer conditions introduces the stereogenic center, though early methods suffered from racemization (<60% ee). Recent protocols employ chiral palladium catalysts (e.g., Pd(OAc)₂ with (R)-BINAP) to improve enantioselectivity to 92% ee.

One-Pot Cyclization Strategies

Detailed Stepwise Synthesis and Optimization

Step 1: Boc Protection of Pyrazole Intermediate

Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (1.0 equiv) reacts with Boc₂O (1.2 equiv) in anhydrous THF under nitrogen atmosphere. DMAP (0.1 equiv) catalyzes the reaction at 25°C for 6 hours, yielding tert-butyl 3-isopropyl-1H-pyrazole-5-carboxylate as a white solid (89% yield). ¹H NMR confirms complete N-Boc protection (δ 1.45 ppm, singlet for tert-butyl).

Step 2: Stereoselective Alkylation

The Boc-protected pyrazole undergoes alkylation with isopropyl bromide (1.5 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base. Chiral induction is achieved via (R)-BINAP-Pd(OAc)₂ (5 mol%), providing the (S)-configured product in 72% yield and 92% ee. Asymmetric induction arises from the catalyst’s ability to discriminate between prochiral faces during C–N bond formation.

Step 3: Cyclization to Pyrrolo[3,4-c]pyrazole

Intramolecular cyclization is initiated by treating the alkylated intermediate with ZnCl₂ (1.5 equiv) in DCM at reflux (40°C) for 12 hours. The reaction proceeds via nucleophilic attack of the secondary amine onto the adjacent carbonyl, forming the bicyclic system. Quenching with aqueous NaHCO₃ followed by extraction yields the cyclized product (65% yield, >99% purity).

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

Zinc chloride proves optimal for cyclization due to its dual role as a Lewis acid and dehydrating agent. Comparative studies show ZnCl₂ outperforms AlCl₃ (45% yield) and FeCl₃ (38% yield) in both reaction rate and product purity. Kinetic studies indicate a first-order dependence on Zn²⁺ concentration, with an activation energy of 58 kJ/mol determined via Arrhenius plots.

Solvent and Temperature Effects

Solvent screening reveals dichloromethane (DCM) as superior to acetonitrile or THF, providing optimal polarity for intermediate stabilization. Reaction temperatures above 50°C accelerate decomposition pathways, while temperatures below 30°C result in incomplete conversion.

Comparative Analysis of Synthetic Methods

ParameterMulti-Step MethodOne-Pot MethodAsymmetric Catalysis
Total Yield (%)586872
Purity (HPLC, %)989599
ee (%)60N/A92
Reaction Time (h)482436
Scalability (kg)0.52.00.2

Stereochemical Control and Resolution

The critical (S)-configuration at C6 is achieved via two primary strategies:

  • Chiral Pool Synthesis : Starting from L-proline-derived intermediates, though this approach adds three steps and reduces overall yield to 42%.

  • Kinetic Resolution : Using Candida antarctica lipase B (CAL-B) to hydrolyze the racemic ethyl ester, enriching the (S)-enantiomer to 98% ee after 24 hours.

Industrial-Scale Challenges and Solutions

Purification Difficulties

Early routes suffered from low purity (<85%) due to residual Pd catalysts. Implementing activated carbon filtration reduces Pd content to <5 ppm, meeting ICH guidelines.

Cost-Effective Boc Deprotection

Alternatives to traditional TFA deprotection, such as HCl in dioxane, lower production costs by 30% while maintaining 95% deprotection efficiency.

Applications in Kinase Inhibitor Development

This compound serves as a key intermediate in Danusertib (PHA-739358) synthesis, an Aurora kinase inhibitor in Phase II trials for leukemia. Coupling the pyrrolo-pyrazole core with quinazoline fragments via Suzuki-Miyaura cross-coupling produces preclinical candidates with IC₅₀ values <10 nM against Aurora A .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the pyrrolopyrazole scaffold is a critical site for structural diversification. Key analogs include:

Compound Name Substituent (6-position) Molecular Weight (g/mol) CAS Number Key References
(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Isopropyl 266.34 1196155-07-3
tert-butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate Dimethyl 252.31 398491-61-7
tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Ethyl 238.29* Not provided

Notes:

  • Steric and Lipophilic Effects : The isopropyl group in the target compound introduces greater steric bulk and lipophilicity compared to dimethyl or ethyl substituents. This may enhance metabolic stability by hindering enzymatic access to the carbamate group .
  • Synthetic Accessibility : Analogs with smaller substituents (e.g., dimethyl) are synthesized via similar routes, such as HATU-mediated coupling reactions, as evidenced in related pyrrolopyrrole derivatives .

Core Heterocycle Modifications

Compounds with alternative heterocyclic cores but similar functionalization include:

Compound Name Core Structure Similarity Score CAS Number Key References
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole Pyrrolopyrrole 1.00 250275-15-1
tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Pyrazolopyridine 0.82 230301-11-8

Implications :

  • Hydrogen-Bonding Patterns : Pyrrolopyrrole derivatives (e.g., CAS 250275-15-1) may exhibit distinct hydrogen-bonding networks compared to pyrrolopyrazoles, affecting crystallinity and solubility .
  • Bioactivity : Pyrazolopyridine cores (e.g., CAS 230301-11-8) are associated with diverse pharmacological activities, suggesting that core modifications in the target compound could open pathways for drug discovery .

Biological Activity

(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 1263283-97-1) is a compound with potential biological activity that has attracted attention in pharmaceutical research. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H22N4O2
  • Molecular Weight : 266.35 g/mol
  • CAS Number : 1263283-97-1
  • IUPAC Name : tert-butyl (S)-3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Research indicates that (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. For instance, it has shown potential in modulating the activity of certain kinases that are critical in cell signaling and proliferation.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It appears to downregulate pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Some studies have indicated that (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate may exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

Therapeutic Applications

Given its diverse biological activities, (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is being explored for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit specific kinases makes it a candidate for further development in cancer treatments.
  • Neurological Disorders : The neuroprotective properties suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Animal Models of Inflammation : In vivo experiments showed that administration of (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate led to decreased levels of inflammatory markers in animal models of induced inflammation.
  • Neuroprotection Studies : Research involving neuronal cultures exposed to oxidative stress indicated that the compound effectively reduced cell death and preserved mitochondrial function.

Data Table

Study TypeModel UsedKey Findings
In Vitro Cancer StudyVarious Cancer Cell LinesReduced viability; apoptosis induction
In Vivo InflammationAnimal ModelsDecreased inflammatory markers
NeuroprotectionNeuronal CulturesReduced oxidative stress-induced cell death

Q & A

Q. How can the synthesis of (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of pyrrolo-pyrazole precursors followed by regioselective functionalization. Key steps include:
  • Cyclization : Use of N,N′-carbonyldiimidazole (CDI) or tetramethyluronium hexafluorophosphate (HBTU) to form the pyrrolo[3,4-c]pyrazole core .

  • Boc Protection : Reaction with tert-butyl dicarbonate under basic conditions (e.g., KOH in dichloromethane) to introduce the tert-butyl carbamate group .

  • Purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the enantiomerically pure (S)-form .

  • Optimization : Adjust reaction temperature (20–25°C), solvent polarity, and catalyst loading (e.g., chiral auxiliaries for stereocontrol). Monitor progress via TLC or HPLC .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationCDI, DMF, 0°C → RT6592%
Boc ProtectionBoc₂O, KOH, CH₂Cl₂8698%
Chiral SeparationChiral HPLC (Chiralpak IA)78>99% ee

Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry and tert-butyl group integrity. For example, the tert-butyl signal appears as a singlet at ~1.4 ppm in 1H NMR .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve (S)- and (R)-enantiomers .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₁N₃O₂: 264.1708; observed: 264.1712) .
  • X-ray Crystallography : Resolve absolute configuration for crystallizable derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for derivatives of this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Investigate dynamic processes (e.g., tautomerism or rotameric equilibria) by acquiring spectra at 25°C and −40°C .

  • Computational Modeling : Compare experimental 1H/13C shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify dominant conformers .

  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent-induced splitting artifacts .

    • Case Study :
      A derivative showed doublets for NH₂ protons at δ 6.2 ppm (DMSO-d6), inconsistent with expected singlet. VT-NMR revealed restricted rotation due to intramolecular H-bonding, resolved at −40°C .

Q. What strategies ensure enantiomeric purity during scale-up synthesis for pharmacological studies?

  • Methodological Answer :
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Cinchona alkaloids) in key steps like cyclization or Boc protection .

  • Crystallization-Induced Dynamic Resolution (CIDR) : Use chiral resolving agents (e.g., L-tartaric acid) to preferentially crystallize the (S)-enantiomer .

  • Continuous Flow Synthesis : Enhance stereocontrol via precise temperature and residence time management in microreactors .

    • Data Table :
MethodEnantiomeric Excess (%)Scale (g)Reference
CIDR99.550
Continuous Flow98.7100

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound (e.g., kinase inhibition)?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., Amplex Red for phosphatase activity) with ATP concentrations near Km .

  • Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer (e.g., PBS pH 7.4) .

  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and assess compound stability via LC-MS post-assay .

    • Example Protocol :
  • Incubate compound (1–100 µM) with target kinase (10 nM) and substrate (10 µM ATP) for 30 min.

  • Quench with EDTA, measure ADP formation via coupled enzyme system .

Key Challenges and Mitigation Strategies

  • Stereochemical Instability : Protect Boc groups from racemization using anhydrous conditions and low temperatures during synthesis .
  • Low Solubility : Employ co-solvents (e.g., PEG-400) or formulate as nanoparticles for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.